molecular formula C16H21NO2 B15130734 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)-, ethyl ester

4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)-, ethyl ester

Cat. No.: B15130734
M. Wt: 259.34 g/mol
InChI Key: PIHFWZTVGIJVBU-UHFFFAOYSA-N
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Description

4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)-, ethyl ester is a complex organic compound with a unique structure that includes a pyridine ring, a carboxylic acid group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)-, ethyl ester typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of a methyl group attached to the pyridine ring.

    Esterification: The carboxylic acid group is then converted to an ethyl ester through an esterification reaction with ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Catalysts: Acid catalysts, such as sulfuric acid, are often used in esterification reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl ester group can yield a carboxylic acid, while reduction can yield an alcohol.

Scientific Research Applications

4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)-, ethyl ester has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinecarboxylic acid, ethyl ester: This compound lacks the tetrahydro and phenylmethyl groups, making it less complex.

    1,2,3,6-Tetrahydropyridine-5-carboxylic acid, ethyl ester: This compound lacks the pyridine ring, making it structurally different.

    5-Methyl-1-(phenylmethyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid, ethyl ester: This compound is similar but has a different arrangement of functional groups.

Uniqueness

4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-1-(phenylmethyl)-, ethyl ester is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

ethyl 1-benzyl-5-methyl-3,6-dihydro-2H-pyridine-4-carboxylate

InChI

InChI=1S/C16H21NO2/c1-3-19-16(18)15-9-10-17(11-13(15)2)12-14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3

InChI Key

PIHFWZTVGIJVBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CN(CC1)CC2=CC=CC=C2)C

Origin of Product

United States

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